molecular formula C7H5BrFI B2742376 5-Bromo-1-fluoro-2-iodo-3-methylbenzene CAS No. 1805553-01-8

5-Bromo-1-fluoro-2-iodo-3-methylbenzene

Cat. No.: B2742376
CAS No.: 1805553-01-8
M. Wt: 314.924
InChI Key: GXDXLDBULRQIFV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-1-fluoro-2-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDXLDBULRQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 3-methylbenzene (toluene) through electrophilic aromatic substitution reactions. The process may involve:

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogens, while oxidation of the methyl group may produce benzoic acid derivatives .

Scientific Research Applications

5-Bromo-1-fluoro-2-iodo-3-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-iodo-3-methylbenzene depends on the specific context in which it is usedThe halogen atoms can influence the compound’s reactivity and binding affinity, thereby modulating its biological or chemical activity .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
  • Molecular Formula : C₇H₅BrFI
  • CAS Number : 1805553-01-8
  • SMILES : IC1=C(C(=CC(=C1C)Br)F)C
  • InChIKey : GXDXLDBULRQIFV-UHFFFAOYSA-N

Properties :

  • Purity : 96% (as per commercial sources) .
  • Structural Features : Contains bromine (position 5), fluorine (position 1), iodine (position 2), and a methyl group (position 3) on a benzene ring. This combination of halogens and alkyl groups confers unique reactivity and stability, making it valuable in organic synthesis and pharmaceutical intermediates.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and commercial differences between the target compound and its analogs:

Compound Name Substituents (positions) Molecular Formula Purity CAS Number Key Applications/Reactivity
This compound Br(5), F(1), I(2), CH₃(3) C₇H₅BrFI 96% 1805553-01-8 Suzuki couplings, fluorinated intermediates
5-Bromo-2-iodo-1,3-dimethylbenzene Br(5), I(2), CH₃(1,3) C₈H₈BrI N/A Not reported Aromatic conductive polymers, organometallic catalysts
1-Bromo-2-fluoro-4-iodo-3-methylbenzene Br(1), F(2), I(4), CH₃(3) C₇H₅BrFI 97% 1000576-29-3 Halogen-exchange reactions
5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene Br(5), F(1), I(3), OCH₃(2) C₇H₅BrFIO 95% 1228093-58-0 Electron-rich aromatic intermediates
1-Bromo-3-iodo-5-(trifluoromethyl)benzene Br(1), I(3), CF₃(5) C₇H₃BrF₃I N/A 481075-59-6 Electron-deficient substrates for nucleophilic substitution

Key Observations :

Halogen Positioning: The target compound’s iodine at position 2 and fluorine at position 1 create a steric and electronic environment distinct from analogs like 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (iodine at position 4). This affects regioselectivity in cross-coupling reactions. Fluorine’s electronegativity enhances the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution compared to non-fluorinated analogs .

Functional Group Effects :

  • Methoxy vs. Methyl : 5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene’s methoxy group increases electron density at position 2, altering reactivity in palladium-catalyzed reactions compared to the target compound’s methyl group .
  • Trifluoromethyl : 1-Bromo-3-iodo-5-(trifluoromethyl)benzene’s CF₃ group is strongly electron-withdrawing, making it more reactive in SNAr reactions than the target compound .

Commercial Availability and Purity

  • Purity : The target compound (96%) is slightly less pure than 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (97%), which may influence its use in high-precision syntheses .
  • Positional Isomers : Compounds like OT-4231 (1-Bromo-2-fluoro-4-iodo-5-methylbenzene) and HC-4452 (1-Bromo-2-fluoro-4-iodo-3-methylbenzene) are positional isomers of the target, with distinct commercial availability and pricing .

Biological Activity

5-Bromo-1-fluoro-2-iodo-3-methylbenzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a methylbenzene framework. This unique structure suggests potential biological activities that may be harnessed in medicinal chemistry and other fields. This article examines the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound has the molecular formula C7H5BrFIC_7H_5BrFI and is classified as a halogenated benzene derivative. The presence of multiple halogens can influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H5BrFI
Molecular Weight265.02 g/mol
Melting PointNot available
Purity95%
Storage ConditionsKeep in dark place

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Halogenated compounds often exhibit unique pharmacological properties due to their ability to interact with biological macromolecules.

The mechanism by which this compound exerts its biological effects likely involves:

  • Electrophilic Substitution : The halogens can participate in electrophilic aromatic substitution reactions, influencing the compound's reactivity.
  • Interaction with Biological Targets : The compound may interact with enzymes or receptors, potentially modulating their activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored various halogenated benzene derivatives, including this compound, for their antimicrobial properties. Results indicated that compounds with multiple halogen substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria due to increased lipophilicity and membrane permeability.
  • Anti-cancer Potential : Research conducted by Fernandez-Maza et al. highlighted the synthesis of halogenated compounds for use in cancer treatment. Their findings suggested that this compound could inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Neuropharmacological Effects : In a study focusing on neuroactive compounds, it was found that certain halogenated benzenes could modulate neurotransmitter systems. The unique substitution pattern of this compound may influence its interaction with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

CompoundAntimicrobial ActivityAnti-cancer PotentialNeuropharmacological Effects
This compoundModerateSignificantPotential modulation
5-Bromo-2-fluoro-1-iodo-3-methylbenzeneLowModerateMinimal
1-Bromo-5-fluoro-2-iodo-3-methylbenzeneHighLowHigh

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